N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide
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Overview
Description
N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide is a complex organic compound that features a chromen-2-yl core with a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the chromen-2-yl core. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable diketone under acidic conditions to form the chromen-2-yl intermediate. This intermediate is then subjected to further functionalization to introduce the furan-2-carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties are being investigated, including its role as an anti-cancer agent and its ability to modulate biological pathways.
Industry: Its structural properties make it suitable for use in materials science, particularly in the development of novel polymers and coatings.
Mechanism of Action
The mechanism by which N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s ability to bind to these targets can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.
Combretastatin Derivatives: Potent microtubule targeting agents.
Uniqueness
N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide stands out due to its unique combination of a chromen-2-yl core and a furan-2-carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO7/c1-13-7-5-8-15-20(26)19(14-11-17(28-2)22(30-4)18(12-14)29-3)24(32-21(13)15)25-23(27)16-9-6-10-31-16/h5-12H,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGQRTIXQURXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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